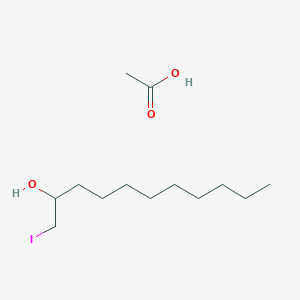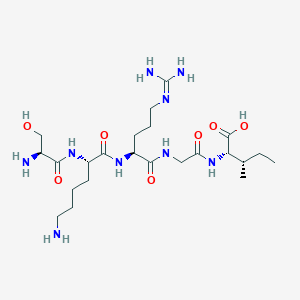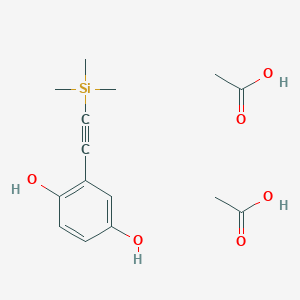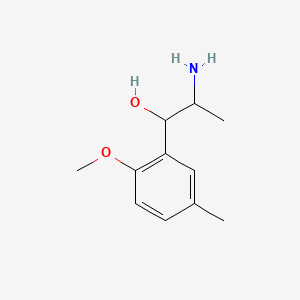
Acetic acid;1-iodoundecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1-iodoundecan-2-ol is a chemical compound with the molecular formula C12H23IO2 It is a derivative of acetic acid and contains an iodine atom attached to an undecanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-iodoundecan-2-ol typically involves the iodination of undecanol followed by esterification with acetic acid. One common method includes the reaction of undecanol with iodine and a suitable oxidizing agent to form 1-iodoundecanol. This intermediate is then reacted with acetic acid under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Acetic acid;1-iodoundecan-2-ol undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding undecanol derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Undecanol derivatives.
Substitution: Hydroxyl or amino-substituted undecanol derivatives.
科学的研究の応用
Acetic acid;1-iodoundecan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
作用機序
The mechanism of action of acetic acid;1-iodoundecan-2-ol involves its interaction with molecular targets through its iodine atom and ester functional group. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release acetic acid and 1-iodoundecanol. These interactions can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
1-Iodoundecanol: An iodinated alcohol with potential use in organic synthesis.
Undecanol: A long-chain alcohol used in the production of surfactants and fragrances.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial applications .
特性
CAS番号 |
699021-30-2 |
|---|---|
分子式 |
C13H27IO3 |
分子量 |
358.26 g/mol |
IUPAC名 |
acetic acid;1-iodoundecan-2-ol |
InChI |
InChI=1S/C11H23IO.C2H4O2/c1-2-3-4-5-6-7-8-9-11(13)10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4) |
InChIキー |
NHDBWZUSNAQJSP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CI)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)

![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)

![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)

![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)

